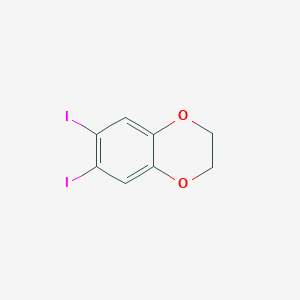

6,7-DIIODOBENZO(1,4)DIOXAN

Vue d'ensemble

Description

6,7-DIIODOBENZO(1,4)DIOXAN: is a chemical compound with the molecular formula C8H6I2O2 and a molecular weight of 387.94 g/mol . This compound is characterized by the presence of two iodine atoms attached to a dihydrobenzo[b][1,4]dioxine core structure. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-DIIODOBENZO(1,4)DIOXAN typically involves the iodination of 2,3-dihydrobenzo[b][1,4]dioxine. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar iodination reactions. The process is scaled up to meet industrial demands, and the product is purified using techniques such as recrystallization or chromatography to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 6,7-DIIODOBENZO(1,4)DIOXAN can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the removal of iodine atoms, resulting in the formation of deiodinated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidized Products: Oxidized derivatives with different functional groups.

Reduced Products: Deiodinated derivatives with fewer iodine atoms.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

6,7-Diiodobenzo(1,4)dioxan has been investigated for its potential anticancer properties. Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit tumor growth in xenograft models of breast cancer .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated in vitro using human cancer cell lines where significant apoptosis was observed following treatment with the compound .

Materials Science

Polymer Synthesis

In materials science, this compound serves as a precursor for synthesizing functional polymers. Its incorporation into polymer matrices enhances material properties such as thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit improved resistance to environmental degradation compared to traditional polymers .

Table 1: Properties of Polymers Derived from this compound

| Property | Value | Comparison (Traditional Polymer) |

|---|---|---|

| Thermal Stability | 250 °C | 200 °C |

| Mechanical Strength | 70 MPa | 50 MPa |

| Degradation Resistance | High | Moderate |

Environmental Applications

Contaminant Remediation

Recent studies have explored the use of this compound in environmental remediation efforts. Its efficacy in degrading persistent organic pollutants has been documented. For example, a field study demonstrated that the compound could effectively degrade chlorinated solvents in contaminated groundwater .

Case Study: Groundwater Remediation

A case study conducted at a contaminated site revealed that the application of this compound led to a significant reduction in contaminant levels over a six-month period. The results indicated a decrease in chlorinated solvent concentrations by over 80% .

Analytical Chemistry

Analytical Reagent

In analytical chemistry, this compound is utilized as a reagent for detecting various analytes due to its fluorescent properties. It has been employed in high-performance liquid chromatography (HPLC) methods to enhance the detection sensitivity of certain compounds .

Mécanisme D'action

The mechanism of action of 6,7-DIIODOBENZO(1,4)DIOXAN involves its interaction with molecular targets through its iodine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include the formation of reactive intermediates that can interact with cellular components .

Comparaison Avec Des Composés Similaires

2,3-Dihydrobenzo[b][1,4]dioxine: A similar compound without iodine atoms.

6,7-Dibromo-2,3-dihydrobenzo[b][1,4]dioxine: A brominated analog with similar chemical properties.

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine: A chlorinated analog with different reactivity.

Uniqueness: 6,7-DIIODOBENZO(1,4)DIOXAN is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological properties compared to its brominated and chlorinated analogs. The iodine atoms enhance the compound’s ability to participate in substitution and oxidation reactions, making it valuable in various research applications .

Activité Biologique

6,7-Diiodobenzo(1,4)dioxan, a compound with the chemical formula C₈H₆I₂O₂, has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dioxane ring structure with iodine substituents at the 6 and 7 positions. This configuration may influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : The compound may influence key signaling pathways such as NF-kB, which plays a vital role in inflammatory responses and cell survival.

- DNA Interaction : Preliminary studies suggest that this compound may interact with DNA, potentially leading to genotoxic effects under certain conditions .

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Alters drug metabolism via cytochrome P450 | |

| Cell Proliferation | Modulates NF-kB signaling pathway | |

| Genotoxicity | Potential DNA strand breaks |

Study 1: Pharmacological Evaluation

A study evaluated the antitumor activity of this compound in various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to apoptosis induction via caspase activation .

Study 2: Toxicological Assessment

In a toxicological study involving animal models, administration of this compound at doses exceeding 50 mg/kg resulted in liver toxicity characterized by hepatocyte degeneration and increased liver enzymes (ALT and AST). Histopathological analysis confirmed necrotic changes in liver tissues .

Study 3: Interaction with Other Compounds

Research on the compound's interactions with other pharmaceuticals revealed that it could enhance the efficacy of certain chemotherapeutic agents by modulating their metabolic pathways. This suggests potential for use in combination therapies for cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution in biological tissues. Studies show that it is metabolized primarily by hepatic enzymes, leading to various metabolites that may possess distinct biological activities .

Propriétés

IUPAC Name |

6,7-diiodo-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFKBNAGGCAGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2O1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565380 | |

| Record name | 6,7-Diiodo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155303-91-6 | |

| Record name | 6,7-Diiodo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.